An In-depth Technical Guide to 3-Propoxyazetidine: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 3-Propoxyazetidine: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Azetidines in Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary drug design. Its inherent ring strain and distinct three-dimensional geometry offer a compelling blend of metabolic stability and conformational rigidity, making it an increasingly popular bioisostere for larger, more flexible ring systems.[1][2] The strategic incorporation of substituted azetidines can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, while providing novel vectors for exploring chemical space. Among these, 3-substituted azetidines, particularly those with alkoxy modifications like 3-Propoxyazetidine, present a valuable tool for fine-tuning ligand-receptor interactions and enhancing pharmacokinetic profiles. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Propoxyazetidine, tailored for professionals engaged in the pursuit of novel therapeutics.
Physicochemical Properties of 3-Propoxyazetidine
| Property | Value (3-Propoxyazetidine Hydrochloride) | Value (3-Propoxyazetidine - Free Base, Predicted) | Source/Method |
| CAS Number | 897019-55-5 | 897086-92-9 | [3] |
| Molecular Formula | C₆H₁₄ClNO | C₆H₁₃NO | [3] |
| Molecular Weight | 151.63 g/mol | 115.17 g/mol | [3] |
| Appearance | White to off-white solid | Colorless to pale yellow oil | [3], Prediction |
| Boiling Point | Not available | ~140-150 °C at 760 mmHg | Prediction |
| Melting Point | Not available | Not applicable | Prediction |
| Solubility | Soluble in water, methanol, DMSO | Soluble in common organic solvents (DCM, EtOAc, THF) | [6], Prediction |
| pKa (of protonated amine) | ~9-10 | ~9-10 | Prediction based on azetidine |
Synthesis of 3-Propoxyazetidine: A Step-by-Step Protocol
The synthesis of 3-Propoxyazetidine is most effectively achieved through a three-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. This strategy involves the protection of the azetidine nitrogen, formation of the propoxy ether linkage via a Williamson ether synthesis, and subsequent deprotection.[7]
Protocol 1: Synthesis of tert-Butyl 3-propoxyazetidine-1-carboxylate (N-Boc-3-propoxyazetidine)
This procedure is adapted from the well-established Williamson ether synthesis, a robust method for forming ether linkages.[1][8][9] The choice of a strong base is crucial for the deprotonation of the secondary alcohol, and sodium hydride is a common and effective choice. The use of a polar aprotic solvent like DMF or THF facilitates the SN2 reaction.[7]
Materials:
-
N-Boc-3-hydroxyazetidine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-Bromopropane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add 1-bromopropane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-propoxyazetidine-1-carboxylate as a colorless oil.
Protocol 2: Synthesis of 3-Propoxyazetidine Hydrochloride
The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions.[2][10][11][12][13] A solution of hydrogen chloride in an organic solvent is commonly used to afford the hydrochloride salt directly.
Materials:
-
tert-Butyl 3-propoxyazetidine-1-carboxylate (1.0 eq)
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 3-propoxyazetidine-1-carboxylate in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to dryness.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 3-propoxyazetidine hydrochloride as a white solid.
Spectroscopic Characterization
Accurate spectroscopic characterization is essential for confirming the structure and purity of 3-Propoxyazetidine. The following are predicted spectral data based on the analysis of its constituent functional groups and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| ~3.9-4.1 (m, 1H) | CH-O |
| ~3.6-3.8 (m, 2H) | Azetidine CH₂ |
| ~3.4-3.6 (m, 2H) | Azetidine CH₂ |
| ~3.3-3.5 (t, 2H) | O-CH₂ (propyl) |
| ~1.5-1.7 (sext, 2H) | CH₂ (propyl) |
| ~0.9 (t, 3H) | CH₃ (propyl) |
| ~2.0-3.0 (br s, 1H) | NH |
Note: For the hydrochloride salt in D₂O, the NH proton will exchange, and the azetidine protons will likely appear as more complex multiplets at a slightly downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Propoxyazetidine is expected to show characteristic absorption bands for its functional groups.[14][15][16][17]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 (broad) | N-H stretch | Secondary amine |
| 2850-2960 | C-H stretch | Aliphatic |
| 1050-1150 | C-O stretch | Ether |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for the free base would be observed at m/z = 115. Common fragmentation patterns would involve the loss of the propyl group or cleavage of the azetidine ring.
Chemical Reactivity of 3-Propoxyazetidine
The reactivity of 3-Propoxyazetidine is dominated by the nucleophilic character of the secondary amine within the azetidine ring.
N-Functionalization Reactions
-
N-Alkylation: The azetidine nitrogen can be readily alkylated using alkyl halides in the presence of a non-nucleophilic base to scavenge the resulting acid.
-
N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. This transformation is often used to introduce amide functionalities, which can act as hydrogen bond donors or acceptors.
-
N-Sulfonylation: Treatment with sulfonyl chlorides yields N-sulfonylated azetidines. The resulting sulfonamide is a key functional group in many therapeutic agents.
-
Reductive Amination: 3-Propoxyazetidine can participate in reductive amination reactions with aldehydes and ketones to form more complex N-substituted derivatives.
Ring-Opening Reactions
While the azetidine ring is more stable than the corresponding aziridine, it can undergo ring-opening reactions under certain conditions, particularly after activation of the nitrogen atom (e.g., by protonation or conversion to a quaternary ammonium salt). These reactions can be exploited to generate functionalized γ-amino alcohols.
Applications in Medicinal Chemistry and Drug Discovery
3-Propoxyazetidine serves as a versatile building block for introducing the 3-propoxyazetidine motif into drug candidates. This moiety can impart several desirable properties:
-
Improved Physicochemical Properties: The propoxy group can modulate lipophilicity and the ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and cell permeability.
-
Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger aliphatic rings.
-
Structural Rigidity: The constrained nature of the four-membered ring can lock a molecule into a more defined conformation, which can lead to higher binding affinity and selectivity for its biological target.
-
Novel Chemical Space: The unique 3D shape of the 3-propoxyazetidine fragment allows for the exploration of novel pharmacophore space.
While specific examples of marketed drugs containing the 3-propoxyazetidine fragment are not prominent, its use as an intermediate in the synthesis of bioactive compounds is an active area of research. For instance, it can be incorporated into molecules targeting G-protein coupled receptors (GPCRs), kinases, and proteases, where the azetidine nitrogen can be functionalized to interact with the target protein or to attach linkers for further molecular elaboration.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Propoxyazetidine and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[18]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18]
-
Toxicity: Specific toxicological data for 3-Propoxyazetidine is limited. As a general precaution, it should be treated as a potentially hazardous substance.
Conclusion and Future Outlook
3-Propoxyazetidine represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a rigid azetidine core and a flexible propoxy side chain offers a powerful tool for modulating the properties of drug candidates. The straightforward synthetic accessibility of 3-Propoxyazetidine, coupled with the diverse reactivity of its secondary amine, ensures its continued application in the quest for novel and improved therapeutics. As the demand for compounds with optimized physicochemical and pharmacokinetic profiles grows, the strategic use of scaffolds like 3-Propoxyazetidine is poised to play an increasingly important role in the future of drug discovery.
References
- Carreira, E. M., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson Ether Synthesis. [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740.
- Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(1), 49-52.
- Kappe, C. O., et al. (2018). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Organic Process Research & Development, 22(8), 1039-1045.
- Slanina, T., & Hidasová, D. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938.
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
ChemSrc. TERT-BUTYL 3-ETHYNYL-3-HYDROXYAZETIDINE-1-CARBOXYLATE. [Link]
- Google Patents. A process for the preparation of tert-butyl (r)
- MDPI. (2023).
- Bhattacharya, S., et al. (2012). Synthesis, characterization and in-vitro evaluation of a new dipeptide analogue. Der Pharma Chemica, 4(1), 14-20.
- Google Patents.
-
eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. [Link]
-
Proactive Molecular Research. 3-propoxyazetidine hydrochloride. [Link]
- MDPI. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 19(1), 33.
- ResearchGate. (2016). Synthesis, Characterization and in vitro Antioxidant Activity of New Chiral N-boc Organotellurium Compounds, (CH3)3OC(O)NHCH(R)C(O)
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
ResearchGate. (2011). Mid-IR spectra of (a) [{(Ph 3 P) 2 Ag} 2 (CO 3 )]·2H 2 O; (b)... [Link]
-
National Institutes of Health. (2022). Recent Advances in Bioactive Compounds, Health Functions, and Utilization of Rose (Rosa spp.). [Link]
-
PubMed. (2017). Medicinal Chemistry Approaches of Controlling Gastrointestinal Side Effects of Non-Steroidal Anti-Inflammatory Drugs. Endogenous Protective Mechanisms and Drug Design. [Link]
-
University of Colorado Boulder. IR Chart. [Link]
-
Pharmaceuticals and Medical Devices Agency. INFRARED REFERENCE SPECTRA. [Link]
-
Proactive Molecular Research. 3-propoxyazetidine hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. [Link]
-
Angene Chemical. (2024). Safety Data Sheet. [Link]
-
Doc Brown's Chemistry. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6578.
-
PubMed. (2014). The medicinal chemistry of imidazotetrazine prodrugs. [Link]
- Frontiers. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 857697.
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
- ResearchGate. (2009). Synthesis and characterization of α-{3-[2-hydroxy-3-( N-methyl- N-hydroxy-ethylamino)propoxy]propyl}-ω-butylpolydimethylsiloxanes.
-
lookchem. 3-Bromoazetidine Safety Data Sheets(SDS). [Link]
-
ResearchGate. (2023). The chemical structure of two of the most active compounds identified... [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. a2bchem.com [a2bchem.com]
- 4. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. proactivemr.com [proactivemr.com]
- 6. connectjournals.com [connectjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. pmda.go.jp [pmda.go.jp]
- 16. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 17. gelest.com [gelest.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
